1-Morpholino-2-(p-tolylthio)ethanone

Catalog No.
S528040
CAS No.
392313-31-4
M.F
C13H17NO2S
M. Wt
251.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Morpholino-2-(p-tolylthio)ethanone

CAS Number

392313-31-4

Product Name

1-Morpholino-2-(p-tolylthio)ethanone

IUPAC Name

2-(4-methylphenyl)sulfanyl-1-morpholin-4-ylethanone

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

InChI

InChI=1S/C13H17NO2S/c1-11-2-4-12(5-3-11)17-10-13(15)14-6-8-16-9-7-14/h2-5H,6-10H2,1H3

InChI Key

ZTALQRPWNSLNHJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCC(=O)N2CCOCC2

Solubility

Soluble in DMSO

Synonyms

FKBP12 IN-Q2; FKBP12-IN Q2; FKBP12-IN-Q2

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N2CCOCC2

Description

The exact mass of the compound 1-Morpholino-2-(p-tolylthio)ethanone is 251.098 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Morpholino Oligomers Methods and Protocols

Methods of Application

The methods of application or experimental procedures for Morpholino oligomers include the use of phosphonium-type condensing reagents, which significantly reduced coupling times compared with the current synthetic approach . Furthermore, phosphonium-type condensing reagents facilitated the fragment condensation of Morpholino oligomers, synthesizing up to 8-mer containing all four nucleobases with remarkable coupling efficacy .

Results or Outcomes

The results of these experiments showed that the use of phosphonium-type condensing reagents significantly improved the synthesis of Morpholino oligomers . This research presents an efficient synthetic approach for Morpholino oligomers using the H‐phosphonate approach .

Diagnostic Applications of Morpholinos

Morpholinos have unique properties including backbone charge neutrality, a weak impact of ionic strength on their hybridization behavior, and their resistance to enzymatic degradation . These properties have been utilized in diagnostic applications .

Methods of Application

Diagnostic applications of morpholinos take advantage of their unique properties. They are used in techniques such as Biosensor technique, Microarray, FISH, Electrochemical Detection, Voltammetry, Reversed-phase HPLC, Passivation, HPLC, and Electrolytic Etching .

Results or Outcomes

The results of these applications have shown that morpholinos can be effectively used in diagnostic applications due to their unique properties .

1-Morpholino-2-(p-tolylthio)ethanone is a chemical compound characterized by its unique structure, which includes a morpholine ring and a p-tolylthio group attached to an ethanone moiety. Its molecular formula is C13H17NO2SC_{13}H_{17}NO_2S with a molecular weight of approximately 251.35 g/mol. The compound has garnered attention due to its potential applications in various fields, particularly in medicinal chemistry.

, including:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
  • Nucleophilic Substitution: The presence of the morpholine group allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Research indicates that morpholine derivatives, including 1-Morpholino-2-(p-tolylthio)ethanone, exhibit a range of biological activities. These compounds have been evaluated for their potential as:

  • Antitumor Agents: Studies have shown that morpholinyl derivatives can possess significant antitumor properties, with some derivatives demonstrating enhanced activity against various cancer cell lines .
  • Antimicrobial Activity: Morpholine-based compounds have been reported to exhibit antimicrobial properties, making them candidates for further development as antibiotics .
  • Anti-inflammatory Effects: Some studies suggest that morpholine derivatives may also exhibit anti-inflammatory activities.

The synthesis of 1-Morpholino-2-(p-tolylthio)ethanone typically involves the following steps:

  • Formation of the Morpholine Ring: Morpholine can be synthesized from diethylene glycol and ammonia or through other synthetic routes involving cyclic amines.
  • Thioether Formation: The p-tolylthio group can be introduced via a nucleophilic substitution reaction involving p-tolylthiol and an appropriate electrophile.
  • Ethanone Formation: The final product is obtained by reacting the morpholine derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under controlled conditions.

These steps may vary based on the specific synthetic route chosen by researchers .

1-Morpholino-2-(p-tolylthio)ethanone has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new drugs targeting cancer and microbial infections.
  • Chemical Intermediates: The compound acts as an important intermediate in synthesizing other complex organic molecules.
  • Research Tool: It is used in various research settings to study the effects of morpholine derivatives on biological systems.

Interaction studies involving 1-Morpholino-2-(p-tolylthio)ethanone focus on its binding affinity and activity against specific biological targets. Molecular docking studies have been employed to predict how this compound interacts with various enzymes and receptors, aiding in the design of more potent derivatives .

Additionally, pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for evaluating its therapeutic potential.

Several compounds share structural similarities with 1-Morpholino-2-(p-tolylthio)ethanone. These include:

  • Morpholine Derivatives: Such as 1-morpholino-2-(phenylthio)ethanone, which differ mainly in the substituents on the thioether group.
  • Thioether Compounds: Including thioacetophenones that lack the morpholine moiety but share similar reactivity patterns.

Comparison Table

Compound NameStructure FeaturesBiological Activity
1-Morpholino-2-(p-tolylthio)ethanoneMorpholine ring + p-tolylthioAntitumor, Antimicrobial
1-Morpholino-2-(phenylthio)ethanoneMorpholine ring + phenylthioPotentially similar activities
ThioacetophenonesLacks morpholine; contains thioetherVaried depending on substituents

The uniqueness of 1-Morpholino-2-(p-tolylthio)ethanone lies in its combination of a morpholine structure with a p-tolylthio group, which may enhance its biological activity compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Exact Mass

251.098

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

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